2-(Tetrahydrofuran-2-yl)phenol
Overview
Description
2-(Tetrahydrofuran-2-yl)phenol is an organic compound that features a phenol group attached to a tetrahydrofuran ring. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a tetrahydrofuran moiety. One common method involves the reaction of phenol with tetrahydrofuran in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic attack .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of metal-catalyzed cross-coupling reactions can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have significant redox properties.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenol derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) and tin(II) chloride (SnCl₂) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s redox properties also play a crucial role in its biological activity, allowing it to participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2-Furylphenol: Another furan derivative with similar chemical properties.
2-(Tetrahydrofuran-2-yl)methoxyphenol: A structurally related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
2-(Tetrahydrofuran-2-yl)phenol is unique due to its specific combination of a phenol group and a tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(oxolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10-11H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIMVPGMYWVCAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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